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Compound of Interest

Compound Name: H-Ala-Ala-NH2 HCl

CAS No.: 41036-33-3

Cat. No.: B1441848

Get Quote

Executive Summary
In peptidomimetic drug design and enzymatic profiling, the distinction between L-Alaninamide

hydrochloride (H-Ala-NH2·HCl) and L-Alanyl-L-alaninamide hydrochloride (H-Ala-Ala-NH2·HCl)

extends beyond a simple mass difference of one alanine residue. This guide dissects the

critical physicochemical, synthetic, and functional divergences between these two molecular

probes.

While H-Ala-NH2[1][2][3][4]·HCl serves as a fundamental monomeric standard for

aminopeptidase activity and C-terminal amidation modeling, H-Ala-Ala-NH2·HCl acts as a

minimal backbone model for studying dipeptidyl peptidase (DPP) kinetics and secondary

structure propensity. Understanding these differences is vital for designing robust enzymatic

assays and optimizing solid-phase peptide synthesis (SPPS) protocols.

Part 1: Physicochemical Architecture
The primary differentiation lies in the molecular weight and the presence of an internal peptide

bond in the dipeptide derivative. The C-terminal amide group in both molecules neutralizes the
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negative charge typical of a free carboxyl terminus, mimicking the electronic environment of an

internal peptide bond within a larger protein chain.

Comparative Properties Table
Feature

H-Ala-NH2[1][2][3][4][5][6] ·
HCl

H-Ala-Ala-NH2[1][4][5] ·
HCl

IUPAC Name
(2S)-2-aminopropanamide

hydrochloride

(2S)-2-amino-N-[(2S)-1-amino-

1-oxopropan-2-yl]propanamide

hydrochloride

Structure Type Amino Acid Amide (Monomer) Dipeptide Amide (Dimer)

Formula C₃H₉ClN₂O C₆H₁₄ClN₃O₂

Molecular Weight ~124.57 g/mol ~195.65 g/mol

CAS Number 33208-99-0
Varies by hydration/salt (Free

base: 19201-71-9)

Peptide Bonds 0 (1 Amide group)
1 (Internal) + 1 (C-terminal

Amide)

pKa (N-term)
~8.0 - 8.2 (Lowered by

proximal amide)

~8.1 - 8.3 (Slightly higher due

to distance from C-term)

Solubility High (Water, MeOH, DMSO)

High (Water); Reduced in

organic solvents compared to

monomer

Structural Visualization
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Figure 1: Schematic comparison of the monomeric vs. dipeptide amide structures. Note the

internal peptide bond in the dipeptide which introduces backbone flexibility and hydrogen

bonding potential.

Part 2: Synthetic Methodologies
Synthesizing these molecules requires distinct strategies to prevent racemization and ensure

high purity. The "HCl" salt form is critical for long-term stability, as free amines are hygroscopic

and react with atmospheric CO₂ to form carbamates.

H-Ala-NH2[1][2][3][4][6] · HCl Synthesis
The monomer is typically synthesized via ammonolysis of an activated ester or direct coupling

on a solid support.

Solution Phase: Boc-Ala-OSu + NH₃(g) → Boc-Ala-NH₂ → (HCl/Dioxane) → H-Ala-NH₂·HCl.

Solid Phase: Attachment of Fmoc-Ala-OH to Rink Amide resin followed by immediate

cleavage.

H-Ala-Ala-NH2[4] · HCl Synthesis (SPPS Protocol)
The dipeptide is best synthesized using Fmoc-SPPS on Rink Amide resin to guarantee the C-

terminal amide.

Protocol: Fmoc-SPPS on Rink Amide Resin
Resin Swelling: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

Coupling 1 (C-term Ala): Activate Fmoc-Ala-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq).

Add to resin.[7][8][9][10] Agitate 45 min.

Deprotection: Remove Fmoc group (20% Piperidine/DMF).[11]

Coupling 2 (N-term Ala): Repeat coupling with Fmoc-Ala-OH.

Final Deprotection: Remove N-terminal Fmoc.
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Cleavage & Salt Formation: Treat resin with TFA/TIS/H₂O (95:2.5:2.5). Precipitate in cold

ether. Dissolve crude in dilute HCl and lyophilize to exchange TFA counterion for HCl.

Rink Amide Resin
(Fmoc-Protected)

1. Fmoc Removal
(20% Piperidine)

2. Couple Fmoc-Ala-OH
(HBTU/DIEA)

3. Fmoc Removal

4. Couple Fmoc-Ala-OH
(HBTU/DIEA)

For Dipeptide

6. TFA Cleavage
(Releases H-Ala-Ala-NH2)

For Monomer (H-Ala-NH2)

5. Fmoc Removal

7. HCl Exchange & Lyophilization
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Click to download full resolution via product page

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for generating H-Ala-Ala-NH2 HCl
vs H-Ala-NH2 HCl.

Part 3: Analytical Profiling
Distinguishing these compounds analytically is straightforward via Mass Spectrometry (MS)

and HPLC, but requires attention to ion pairing reagents.

Mass Spectrometry (ESI-MS)
H-Ala-NH2: Shows a dominant

peak at m/z ~89. (Note: The amide is 88 Da, +H = 89).

Correction: Ala residue (71) + NH2 (16) + H (1) + Proton (1) = 89.

H-Ala-Ala-NH2: Shows a dominant

peak at m/z ~160.

Calculation: 89 (Ala1) + 71 (Ala2 residue) = 160.

Fragmentation: The dipeptide will show a characteristic y1 ion (m/z 89) upon fragmentation

of the peptide bond, whereas the monomer cannot fragment into smaller amino acid ions.

HPLC Retention
On a C18 column with a standard 0.1% TFA water/acetonitrile gradient:

H-Ala-NH2 elutes near the void volume (very hydrophilic).

H-Ala-Ala-NH2 elutes slightly later due to the added hydrophobic surface area of the second

methyl group, though it remains quite polar. Recommendation: Use an HILIC column or ion-

pairing reagent (e.g., HFBA) for better retention and separation.
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Part 4: Functional Applications & Biological
Interrogation
The choice between these two compounds is often dictated by the specific class of protease or

peptidase being investigated.

Aminopeptidase Substrates
Target Enzyme: Aminopeptidase N (CD13), Leucyl aminopeptidase.

Mechanism: These enzymes cleave the N-terminal amino acid from a peptide.

Utility: Both compounds are substrates. However, H-Ala-NH2 is the minimal substrate,

releasing Ammonia (detected via colorimetric assays like Berthelot's reaction) or simply

Alanine + Ammonia. H-Ala-Ala-NH2 releases Alanine + Ala-NH2.

Selection: Use H-Ala-NH2 if you want to measure the cleavage of a single amino acid amide.

Use H-Ala-Ala-NH2 to determine if the enzyme requires a P1' residue (the second alanine)

for binding affinity.

Dipeptidyl Peptidase (DPP) Substrates
Target Enzyme: DPP-IV (CD26).

Mechanism: DPP-IV cleaves N-terminal dipeptides (Xaa-Pro or Xaa-Ala) from polypeptides.

Utility:H-Ala-Ala-NH2 is a specific probe for DPP activity. The enzyme recognizes the N-

terminal Ala-Ala motif and cleaves the peptide bond after the second alanine.

Reaction: H-Ala-Ala-NH2

H-Ala-Ala-OH + NH3 (if amidase activity is present) OR more commonly, it acts as a
competitive inhibitor or substrate where the leaving group is critical.

Note: Standard DPP substrates often use a chromogenic leaving group (e.g., H-Ala-Ala-

pNA). However, H-Ala-Ala-NH2 is used in kinetic competition assays or as a non-

chromogenic substrate monitored by HPLC.
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H-Ala-NH2 is NOT a substrate for DPP-IV, as the enzyme requires a dipeptide moiety for

recognition.

Aminopeptidase Activity Dipeptidyl Peptidase (DPP) Activity

Substrate: H-Ala-NH2

Product: Ala + NH3

Cleaves N-term

Substrate: H-Ala-Ala-NH2

Product: Ala-Ala + NH3

Cleaves after 2nd residue
(Specific to Dipeptides)

Click to download full resolution via product page

Figure 3: Enzymatic cleavage logic. H-Ala-Ala-NH2 is required to probe enzymes that

recognize N-terminal dipeptides, whereas H-Ala-NH2 is sufficient for exopeptidases acting on

single residues.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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